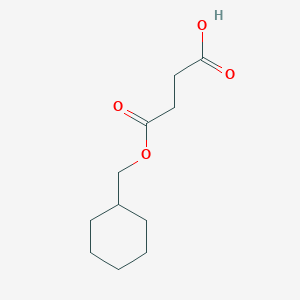
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in scientific research. It belongs to the class of indenylpiperidine derivatives and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X is not fully understood. However, it is believed to act on the central nervous system by modulating dopamine receptors. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been found to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce cell death in cancer cells and inhibit tumor growth in animal models. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been shown to improve cognitive function and motor performance in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in animal models and clinical trials. Another area of interest is its potential as an antitumor agent. Research is needed to determine the optimal dosage and administration route for N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X and its effects on various physiological systems.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperidine and 2-thiophenecarboxylic acid to form N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X. The yield of the synthesis method is high, and the purity of the compound is also excellent.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its effects on the central nervous system, including its ability to modulate dopamine receptors and its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(21-17-7-6-14-3-1-4-16(14)13-17)15-8-10-22(11-9-15)20(24)18-5-2-12-25-18/h2,5-7,12-13,15H,1,3-4,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLXCZVJHSXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)
![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)



![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
